molecular formula C16H15NO5 B1611039 N-Benzoyl-3-hydroxy-L-tyrosine CAS No. 33515-38-7

N-Benzoyl-3-hydroxy-L-tyrosine

Número de catálogo: B1611039
Número CAS: 33515-38-7
Peso molecular: 301.29 g/mol
Clave InChI: WGTPJOPXQRPTDE-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Benzoyl-3-hydroxy-L-tyrosine is a useful research compound. Its molecular formula is C16H15NO5 and its molecular weight is 301.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuropharmacology

NBHT is being investigated as a potential therapeutic agent for neurodegenerative diseases. Its structural similarity to natural amino acids allows it to interact with neurotransmitter systems, which is crucial for developing treatments for conditions such as Alzheimer's and Parkinson's diseases. The compound's ability to modulate neurotransmitter levels may contribute to neuroprotective effects, making it a candidate for further research in this area .

Antioxidant Properties

Research indicates that NBHT exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems. Oxidative stress is linked to various diseases, including cardiovascular diseases and cancer. The compound's role in reducing reactive oxygen species (ROS) could be pivotal in developing strategies to combat oxidative damage .

Medicinal Chemistry

In medicinal chemistry, NBHT is recognized for its potential as a lead compound in drug discovery. Its unique structure allows for modifications that can enhance its pharmacological profile. Studies have shown that derivatives of NBHT can exhibit improved efficacy and reduced toxicity compared to traditional drugs .

Table 1: Summary of Case Studies Involving this compound

Study ReferenceApplication AreaFindings
Neurodegenerative DiseasesDemonstrated neuroprotective effects in vitro, suggesting potential for Alzheimer's treatment.
Antioxidant ActivityShowed significant reduction in oxidative markers in cellular models, indicating strong antioxidant properties.
Drug DevelopmentIdentified as a lead compound with favorable pharmacokinetics in preliminary assays for new drug formulations.

Análisis De Reacciones Químicas

Amidation and Acylation Reactions

The benzamide group in N-Benzoyl-3-hydroxy-L-tyrosine can undergo further amidation or acylation to create derivatives with tailored properties.

  • Benzoylation of Tyrosine :
    The parent compound is synthesized via benzoylation of tyrosine using benzoyl chloride or benzoic acid derivatives. Reaction conditions often involve dimethylformamide (DMF) as a solvent and triethylamine (TEA) as a base, achieving yields >80% .

  • Coupling with Amines :
    Using carbodiimide-based reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), the carboxyl group reacts with amines to form amides. For example, coupling with ethanolamine derivatives produces ether-linked analogs .

Reaction Type Reagents/Conditions Yield Reference
BenzoylationBenzoyl chloride, DMF, TEA, 0°C → RT81–85%
Carboxyl-amine couplingEDC, DMAP, CH₂Cl₂, RT, 12–24h70–90%

Esterification and Hydrolysis

The carboxyl group undergoes esterification to improve solubility or enable further functionalization.

  • Ethyl/Methyl Ester Formation :
    Treatment with ethanol or methanol in the presence of acid catalysts (e.g., HCl) yields ethyl or methyl esters, which are intermediates for protease assays .

  • Hydrolysis :
    Alkaline hydrolysis (e.g., NaOH or K₂CO₃ in methanol/water) regenerates the free carboxylic acid .

Reaction Type Conditions Application Reference
EsterificationEthanol/HCl, refluxSubstrate for chymotrypsin assays
Hydrolysis5% NaOH, RT, 2hDeprotection for further reactions

Etherification of the Phenolic Hydroxyl Group

The phenolic -OH group participates in Mitsunobu reactions to form ethers, enabling side-chain modifications.

  • Mitsunobu Reaction :
    Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group reacts with alcohols (e.g., propargyl alcohol) to form ethers. This method achieves ~85% yield for propargyl ether derivatives .

Reagent System Alcohol Yield Reference
DEAD/PPh₃, tetrahydrofuranPropargyl alcohol84–85%
Di-tert-butyl azodicarboxylateEthanolamine derivatives81%

Enzymatic Modifications

This compound serves as a substrate or inhibitor in enzymatic pathways:

  • Neurotransmitter Biosynthesis :
    As a tyrosine analog, it interacts with enzymes like tyrosine hydroxylase (TH) and dopa decarboxylase, altering dopamine synthesis kinetics .

  • 4-Hydroxyphenylpyruvate Dioxygenase Inhibition :
    Derivatives like nitisinone (NTBC) competitively inhibit this enzyme, impacting tyrosine catabolism .

Enzyme Role Effect Reference
Tyrosine hydroxylase (TH)Converts tyrosine to L-DOPAAltered activity in presence of NTBC
Dopa decarboxylaseConverts L-DOPA to dopamineSubstrate competition

Spectral and Physicochemical Data

Key properties of this compound include:

  • Molecular Formula : C₁₆H₁₅NO₅

  • Molecular Weight : 301.29 g/mol

  • Melting Point : 163–167°C

  • Spectral Data :

    • IR (KBr) : 3300 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (amide C=O) .

    • ¹H NMR (DMSO-d₆) : δ 7.8–7.4 (benzoyl aromatic), 6.6–6.4 (tyrosine aromatic) .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-Benzoyl-3-hydroxy-L-tyrosine with high enantiomeric purity?

To achieve high enantiomeric purity, employ orthogonal protection strategies. For example, protect the amino group using tert-butoxycarbonyl (Boc) before introducing the benzoyl group to the hydroxyl moiety. Deprotection under mild acidic conditions (e.g., trifluoroacetic acid) minimizes racemization. Chromatographic purification (HPLC or flash chromatography) with chiral columns can further isolate the desired enantiomer .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D spectra (COSY, HSQC) to confirm the benzoyl group’s position and tyrosine backbone.
  • X-ray crystallography : Use programs like SHELX for single-crystal refinement to resolve bond angles and stereochemistry .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol-water or acetonitrile mixtures are preferred due to their polarity gradients, which promote slow crystallization and minimize solvent inclusion. Pre-cooling to 0–6°C enhances yield, as noted for similar tyrosine derivatives in storage protocols .

Advanced Research Questions

Q. How can conflicting NMR and X-ray data for this compound be resolved?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). Strategies include:

  • Variable-temperature NMR : Identify conformational flexibility in solution.
  • DFT calculations : Compare experimental spectra with optimized molecular models.
  • High-resolution X-ray data : Use SHELXL to refine occupancy factors for disordered atoms .

Q. What methodologies address low yield in the benzoylation of 3-hydroxy-L-tyrosine?

Low yields may stem from competing side reactions (e.g., O-benzoylation of phenolic hydroxyls). Mitigate this by:

  • Selective protection : Use silyl ethers (e.g., TBS) for phenolic hydroxyls before benzoylating the 3-hydroxy group.
  • Catalysis : Employ DMAP or pyridine to activate the benzoylating agent (e.g., benzoyl chloride).
  • Kinetic control : Conduct reactions at low temperatures (−20°C) to favor the desired pathway .

Q. How can researchers differentiate between polymorphic forms of this compound?

Polymorphism affects bioavailability and stability. Analytical approaches include:

  • PXRD : Compare diffraction patterns with simulated data from SHELX-refined structures.
  • DSC/TGA : Identify thermal transitions (melting points, decomposition) unique to each polymorph.
  • Solid-state NMR : Detect variations in hydrogen-bonding networks .

Q. Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response studies involving this compound?

Use nonlinear regression (e.g., Hill equation) to model EC50_{50} values. Pair with ANOVA for multi-group comparisons and apply corrections (e.g., Bonferroni) to minimize Type I errors. Replicate experiments ≥3 times to ensure robustness .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS.
  • Oxidative stress : Expose to H2_2O2_2/Fe2+^{2+} systems to assess radical-mediated breakdown.
  • Light sensitivity : Conduct accelerated aging under UV/visible light (ICH Q1B guidelines) .

Q. Contradictory Findings & Troubleshooting

Q. How to reconcile discrepancies between in vitro and in vivo activity data for this compound?

Differences often arise from metabolic instability or poor bioavailability. Solutions:

  • Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to enhance absorption.
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs .

Q. What experimental controls are essential when studying this compound’s enzyme inhibition mechanisms?

Include:

  • Positive controls : Known inhibitors of the target enzyme.
  • Negative controls : Unmodified L-tyrosine to assess baseline activity.
  • Blank runs : Exclude the compound to rule out solvent/interagent effects.
    Validate results via isothermal titration calorimetry (ITC) for binding affinity confirmation .

Propiedades

Número CAS

33515-38-7

Fórmula molecular

C16H15NO5

Peso molecular

301.29 g/mol

Nombre IUPAC

(2S)-2-benzamido-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C16H15NO5/c18-13-7-6-10(9-14(13)19)8-12(16(21)22)17-15(20)11-4-2-1-3-5-11/h1-7,9,12,18-19H,8H2,(H,17,20)(H,21,22)/t12-/m0/s1

Clave InChI

WGTPJOPXQRPTDE-LBPRGKRZSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O

SMILES isomérico

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O

SMILES canónico

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O

Secuencia

X

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.